![molecular formula C13H11N3OS B5684566 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 24086-32-6](/img/structure/B5684566.png)
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrazole ring and a thieno ring. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several biochemical and physiological effects. As mentioned earlier, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide in lab experiments is its ability to selectively destroy dopaminergic neurons. This property has been used to create animal models of Parkinson's disease, which has led to a better understanding of the disease and the development of potential treatments. However, one of the limitations of using 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is its toxicity. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a neurotoxin and can be dangerous if not handled properly.
Future Directions
There are several future directions for research involving 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. One area of research is the development of new treatments for Parkinson's disease. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been used to create animal models of the disease, which has led to the development of potential treatments. Another area of research is the study of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide's anti-inflammatory properties. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further research into the toxicity of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and the development of safer methods for handling the compound.
Synthesis Methods
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and 2-chlorothiophene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is then purified using column chromatography.
Scientific Research Applications
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been found to be a neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons.
properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-10-7-11(12(14)17)18-13(10)16(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRDDSMKQYOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199367 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24086-32-6 | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24086-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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